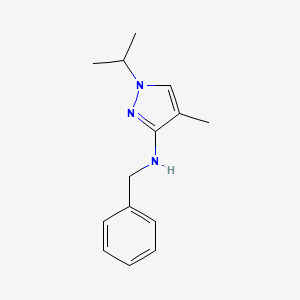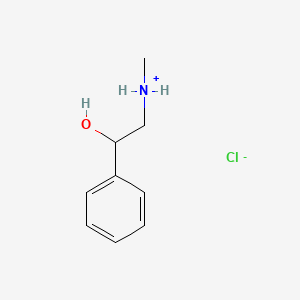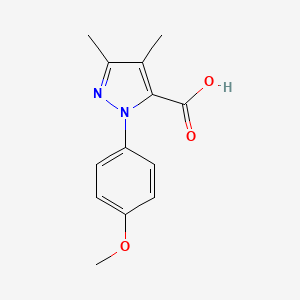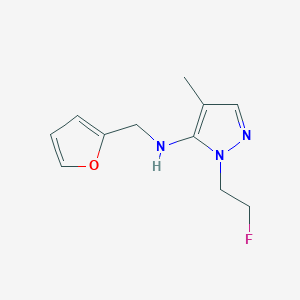![molecular formula C10H9BrN2O B11746440 [2-(3-Bromo-phenyl)-1H-imidazol-4-yl]-methanol](/img/structure/B11746440.png)
[2-(3-Bromo-phenyl)-1H-imidazol-4-yl]-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(3-Bromo-phenyl)-1H-imidazol-4-yl]-methanol: is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a bromine-substituted phenyl group and a hydroxymethyl group attached to the imidazole ring, making it a unique and versatile molecule in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Bromo-phenyl)-1H-imidazol-4-yl]-methanol typically involves multi-step reactions. One common method includes the following steps:
Bromination: The starting material, phenyl imidazole, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formylation: The brominated product is then subjected to formylation using formaldehyde and a base like sodium hydroxide to introduce the hydroxymethyl group.
Cyclization: The intermediate undergoes cyclization to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization are common in industrial settings.
化学反应分析
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other functional groups like amino, nitro, or alkyl groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, nitro compounds, alkyl halides, and palladium catalysts.
Major Products:
Oxidation: [2-(3-Bromo-phenyl)-1H-imidazol-4-yl]-carboxylic acid.
Reduction: [2-Phenyl-1H-imidazol-4-yl]-methanol.
Substitution: [2-(3-Amino-phenyl)-1H-imidazol-4-yl]-methanol, [2-(3-Nitro-phenyl)-1H-imidazol-4-yl]-methanol.
科学研究应用
Chemistry:
Catalysis: Used as a ligand in metal-catalyzed reactions.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes due to its imidazole ring.
Protein Interaction: Studied for its ability to interact with proteins and modulate their function.
Medicine:
Antimicrobial Activity: Exhibits antimicrobial properties against various bacterial and fungal strains.
Anticancer Research: Investigated for its potential anticancer activity by inducing apoptosis in cancer cells.
Industry:
Pharmaceuticals: Used in the development of new drugs and therapeutic agents.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
作用机制
The mechanism of action of [2-(3-Bromo-phenyl)-1H-imidazol-4-yl]-methanol involves its interaction with specific molecular targets, such as enzymes and proteins. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. Additionally, the compound can form hydrogen bonds and hydrophobic interactions with proteins, altering their conformation and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
相似化合物的比较
- [2-Phenyl-1H-imidazol-4-yl]-methanol
- [2-(3-Chloro-phenyl)-1H-imidazol-4-yl]-methanol
- [2-(3-Nitro-phenyl)-1H-imidazol-4-yl]-methanol
Comparison:
- [2-Phenyl-1H-imidazol-4-yl]-methanol: Lacks the bromine atom, resulting in different reactivity and biological activity.
- [2-(3-Chloro-phenyl)-1H-imidazol-4-yl]-methanol: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and reactivity.
- [2-(3-Nitro-phenyl)-1H-imidazol-4-yl]-methanol: Contains a nitro group, which significantly alters its electronic properties and biological activity.
Uniqueness: The presence of the bromine atom in [2-(3-Bromo-phenyl)-1H-imidazol-4-yl]-methanol imparts unique chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C10H9BrN2O |
|---|---|
分子量 |
253.09 g/mol |
IUPAC 名称 |
[2-(3-bromophenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C10H9BrN2O/c11-8-3-1-2-7(4-8)10-12-5-9(6-14)13-10/h1-5,14H,6H2,(H,12,13) |
InChI 键 |
ZBISABQDCWSLTG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Br)C2=NC=C(N2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-fluoroethyl)-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11746363.png)
![1-ethyl-4-methyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11746377.png)
![3-cyclopropyl-1-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11746384.png)

![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11746396.png)



![1-[(3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B11746430.png)
![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11746431.png)
![(3aR,5R,6S,6aR)-5-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]-dioxol-6-ol](/img/structure/B11746435.png)

![2-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)benzoic acid](/img/structure/B11746445.png)

